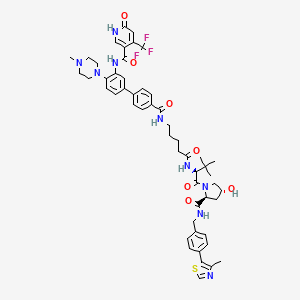

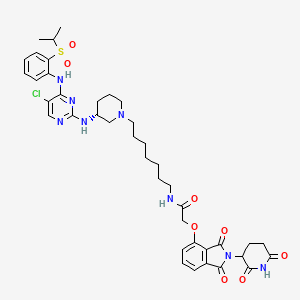

![molecular formula C56H79ClN12O6S2 B10823995 (2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823995.png)

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SHP2-D26 is a small-molecule degrader designed to target and degrade the Src homology 2 domain-containing phosphatase 2 (SHP2) protein. SHP2 is a protein tyrosine phosphatase involved in various signaling pathways, including the RAS-ERK, JAK-STAT, PI3K-AKT, and NF-κB pathways. Mutations in SHP2 are associated with several cancers and genetic disorders, making it an attractive therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions: SHP2-D26 is synthesized using the proteolysis-targeting chimera (PROTAC) concept. The synthesis involves the following steps:

Linker Formation: The synthesis begins with the formation of a linker molecule that connects the SHP2-binding moiety to the E3 ligase-binding moiety.

Coupling Reactions: The linker is then coupled with the SHP2-binding moiety and the E3 ligase-binding moiety through amide bond formation.

Purification: The final product is purified using chromatographic techniques to obtain SHP2-D26 with high purity.

Industrial Production Methods: Industrial production of SHP2-D26 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, scaling up of reactions, and ensuring consistent product quality through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: SHP2-D26 primarily undergoes degradation reactions within the cell. It binds to both SHP2 and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of SHP2 .

Common Reagents and Conditions:

Reagents: SHP2-D26, E3 ligase, ubiquitin, ATP.

Conditions: Physiological conditions within the cell, including appropriate pH, temperature, and presence of necessary cofactors.

Major Products: The major product of the reaction is the degraded SHP2 protein, which is broken down into smaller peptides and amino acids by the proteasome .

Scientific Research Applications

SHP2-D26 has several scientific research applications, including:

Cancer Research: SHP2-D26 is used to study the role of SHP2 in various cancers, including lung adenocarcinoma, colon cancer, neuroblastoma, and glioblastoma.

Genetic Disorders: SHP2-D26 is used to investigate the therapeutic potential for genetic disorders associated with SHP2 mutations, such as Noonan syndrome and LEOPARD syndrome.

Signal Transduction Studies: Researchers use SHP2-D26 to study the involvement of SHP2 in multiple signaling pathways, including RAS-ERK, JAK-STAT, PI3K-AKT, and NF-κB pathways.

Drug Development: SHP2-D26 serves as a lead compound for developing new therapies targeting SHP2 in various diseases.

Mechanism of Action

SHP2-D26 exerts its effects through the following mechanism:

Binding: SHP2-D26 binds to both SHP2 and the E3 ligase.

Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to SHP2, tagging it for degradation.

Proteasomal Degradation: The ubiquitinated SHP2 is recognized and degraded by the proteasome, leading to a reduction in SHP2 protein levels.

Molecular Targets and Pathways:

Molecular Targets: SHP2 protein, E3 ligase.

Pathways Involved: RAS-ERK, JAK-STAT, PI3K-AKT, NF-κB.

Comparison with Similar Compounds

SHP099: A potent SHP2 inhibitor that inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth.

P9: Another SHP2 degrader that induces efficient degradation of SHP2 in a concentration- and time-dependent manner.

Uniqueness of SHP2-D26: SHP2-D26 is unique due to its high potency and effectiveness in degrading SHP2 protein. It achieves near-complete degradation of SHP2 at low concentrations and has shown significant anti-tumor activity in various cancer cell lines .

Properties

Molecular Formula |

C56H79ClN12O6S2 |

|---|---|

Molecular Weight |

1115.9 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1 |

InChI Key |

XJSPAQRZSJUBLB-WQFCSRJTSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

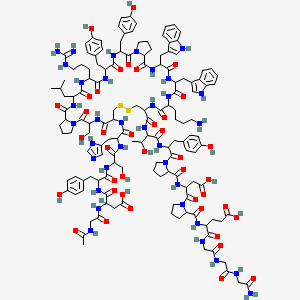

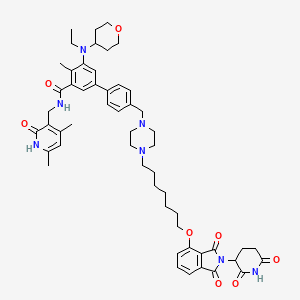

![N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823912.png)

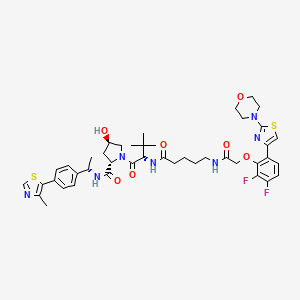

![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823927.png)

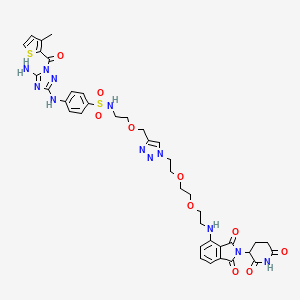

![N-[3-[7-[[6-[4-[[1-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]triazol-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823933.png)

![N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide](/img/structure/B10823942.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxybutylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823958.png)

![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B10823968.png)

![6-[[6-chloro-5-[4-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823987.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10824002.png)